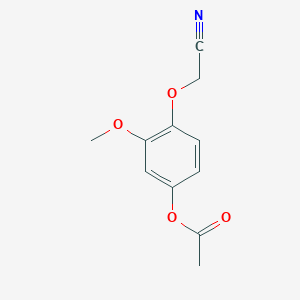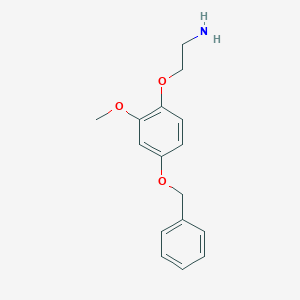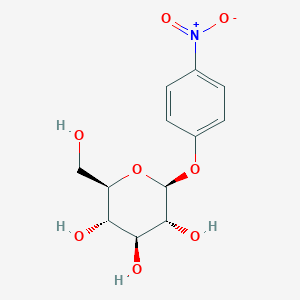
ISOMALTOSA
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La isomaltosa tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la formación y ruptura de enlaces glucosídicos.
Mecanismo De Acción
La isomaltosa ejerce sus efectos principalmente a través de su metabolismo en el intestino delgado. La enzima sacarasa-isomaltosa hidroliza la this compound en dos moléculas de glucosa, que luego se absorben en el torrente sanguíneo . Este proceso implica la ruptura del enlace glucosídico α-1,6 por el sitio activo de la enzima, lo que facilita la absorción y utilización de la glucosa para la producción de energía .
Compuestos similares:
Maltosa: Compuesta por dos moléculas de glucosa unidas por un enlace glucosídico α-1,4.
Isomaltulosa: Un isómero de la sacarosa con un enlace glucosídico α-1,6 entre la glucosa y la fructosa.
Isomalt: Un disacárido poliol derivado de la sacarosa mediante hidrogenación.
Comparación:
Maltosa vs. This compound: Si bien ambos son disacáridos de glucosa, la maltosa tiene un enlace glucosídico α-1,4, mientras que la this compound tiene un enlace glucosídico α-1,6.
Isomaltulosa vs. This compound: La isomaltulosa está compuesta por glucosa y fructosa, lo que la diferencia de la this compound, que consta de dos unidades de glucosa.
Isomalt vs. This compound: El isomalt es un derivado hidrogenado de la isomaltulosa y se utiliza como sustituto del azúcar.
El enlace glucosídico α-1,6 único de la this compound la distingue de otros disacáridos, influyendo en su digestión, absorción y aplicaciones en varios campos.
Análisis Bioquímico
Biochemical Properties
Isomaltose plays a significant role in biochemical reactions. It is produced when high maltose syrup is treated with the enzyme transglucosidase (TG) . Isomaltose interacts with these enzymes, and the nature of these interactions is primarily enzymatic hydrolysis .
Cellular Effects
Isomaltose influences various types of cells and cellular processes. In the context of sucrase-isomaltase deficiency, a disorder characterized by dysfunction or deficiency of the brush border enzyme sucrase-isomaltase, isomaltose can cause a wide range of clinical consequences from mild bloating/flatulence to severe osmotic diarrhea with malabsorption .
Molecular Mechanism
The molecular mechanism of isomaltose involves its interaction with enzymes at the molecular level. For instance, the enzyme isomaltase cleaves isomaltose into two glucose molecules . This process involves the binding of isomaltose to the active site of the enzyme, followed by the enzymatic hydrolysis of the α-1,6-glycosidic bond .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isomaltose can change over time. For instance, the production of isomaltose from starch using 1,4-α-glucan 6-α-glucosyltransferase and isopullulanase has been shown to be efficient, with production yields exceeding 70% .
Dosage Effects in Animal Models
The effects of isomaltose can vary with different dosages in animal models. Specific studies detailing the dosage effects of isomaltose in animal models are currently limited. It’s worth noting that isomaltulose, a similar compound, has been found to have neither embryotoxic or teratogenic effects nor maternal toxicity in rats fed throughout pregnancy at levels up to 7 g kg −1 body weight per day .
Metabolic Pathways
Isomaltose is involved in several metabolic pathways. It is a product of the caramelization of glucose and is broken down in our small intestine into separate glucose molecules, which are absorbed into our bloodstream and transported to our cells for energy production .
Transport and Distribution
Isomaltose is transported and distributed within cells and tissues primarily through enzymatic processes. The enzyme sucrase-isomaltase, located in the brush border membrane of small intestinal villi, plays a crucial role in the transport and distribution of isomaltose .
Subcellular Localization
The subcellular localization of isomaltose-related processes primarily occurs in the small intestine, where the enzyme sucrase-isomaltase is located . Furthermore, the AmyR protein, a transcriptional activator regulating the expression of amylolytic genes in Aspergillus species, has been observed to rapidly accumulate in the nucleus from the cytoplasm upon the addition of isomaltose .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La isomaltosa se puede sintetizar a partir de maltosa usando la enzima α-glucosidasa de Aspergillus niger, que tiene una fuerte actividad de transferencia glucosídica α-1,6 . Otro método implica la combinación de 1,4-α-glucano 6-α-glucosiltransferasa de Bacillus globisporus e isopullulanasa de Aspergillus brasiliensis, que sintetiza eficientemente this compound a partir de almidón .
Métodos de producción industrial: La producción industrial de this compound a menudo implica la conversión enzimática de jarabe de alta maltosa utilizando transglucosidasa . Este método es eficiente y produce altas concentraciones de this compound. Además, la combinación de isoamilasa y ciclodextrin glucanotransferasa puede aumentar la eficiencia de la producción .
Análisis De Reacciones Químicas
Tipos de reacciones: La isomaltosa experimenta varias reacciones químicas, incluida la hidrólisis, la oxidación y la glicosilación.
Reactivos y condiciones comunes:
Hidrólisis: La this compound se puede hidrolizar mediante la enzima sacarasa-isomaltosa, que rompe el enlace glucosídico α-1,6.
Oxidación: La this compound se puede oxidar utilizando agentes oxidantes suaves para producir derivados del ácido glucónico.
Glicosilación: La this compound puede participar en reacciones de glicosilación para formar glucósidos.
Principales productos:
Hidrólisis: Produce dos moléculas de glucosa.
Oxidación: Produce derivados del ácido glucónico.
Glicosilación: Produce varios glucósidos dependiendo del donante y el aceptor de glicósidos utilizados.
Comparación Con Compuestos Similares
Maltose: Composed of two glucose molecules linked by an α-1,4-glycosidic bond.
Isomaltulose: An isomer of sucrose with an α-1,6-glycosidic bond between glucose and fructose.
Isomalt: A disaccharide polyol derived from sucrose through hydrogenation.
Comparison:
Maltose vs. Isomaltose: While both are disaccharides of glucose, maltose has an α-1,4-glycosidic bond, whereas isomaltose has an α-1,6-glycosidic bond.
Isomaltulose vs. Isomaltose: Isomaltulose is composed of glucose and fructose, making it different from isomaltose, which consists of two glucose units.
Isomalt vs. Isomaltose: Isomalt is a hydrogenated derivative of isomaltulose and is used as a sugar substitute.
Isomaltose’s unique α-1,6-glycosidic bond distinguishes it from other disaccharides, influencing its digestion, absorption, and applications in various fields.
Propiedades
IUPAC Name |
6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-40-1, 585-99-9, 68424-04-4 | |
| Record name | 6-O-α-D-glucopyranosyl-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Melibiose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polydextrose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of isomaltose?
A1: Isomaltose, a disaccharide, has the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize isomaltose?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to determine the structure and complete assignment of carbon and proton resonances of isomaltose. [] Additionally, gas-liquid chromatography (GLC) can be used to quantify isomaltose levels, particularly in food analysis for honey adulteration. []
Q3: What enzymes are involved in the production of isomaltose from starch?
A: Several enzymes can contribute to isomaltose production from starch. These include:* 1,4-α-glucan 6-α-glucosyltransferase: This enzyme transfers a glucosyl residue from starch to a glucose acceptor, forming an α-(1→6) linkage. []* Isopullulanase: This enzyme specifically cleaves α-(1→4) glucosidic linkages adjacent to α-(1→6) linkages in starch and pullulan, releasing isomaltose. []* Isoamylase: Working in conjunction with isopullulanase, isoamylase further enhances isomaltose production by debranching amylopectin. []* Cyclomaltodextrin glucanotransferase: This enzyme can contribute to improved yields of isomaltose when used in combination with the enzymes mentioned above. []
Q4: What is the role of isomaltose as an inducer in Aspergillus species?
A: In Aspergillus nidulans, isomaltose acts as a potent inducer of amylase synthesis. It triggers amylase production even at low concentrations (3 nM). [] Similarly, in Aspergillus oryzae, intracellular α-glucosidase (MalT) converts maltose to isomaltose, which then activates the transcription factor AmyR, essential for amylolytic gene expression. []
Q5: Can isomaltose be produced from other substrates besides starch?
A: Yes, isomaltose can be produced enzymatically from maltose using α-glucosidase. This process involves a series of enzymatic steps, including hydrolysis and transglucosylation reactions. []
Q6: How is isomaltose used in the food industry?
A: Isomaltose, often in the form of isomaltooligosaccharides (IMO), finds applications in the food industry as a low-calorie sweetener. IMOs have lower sweetness and caloric content compared to sucrose, making them a desirable ingredient in sugar-free and diabetic-friendly foods. [, , , , ]
Q7: What is isomaltose hypgather, and how is it prepared?
A: Isomaltose hypgather, also known as IMO 50, refers to a syrup containing a mixture of isomaltooligosaccharides with a high isomaltose content (typically around 50%). [] It is commonly prepared from starch through enzymatic hydrolysis using enzymes such as α-glucosidase, isopullulanase, and isoamylase. [, ]
Q8: How does the purity of isomaltose hypgather affect its properties and applications?
A: Higher purity isomaltose hypgather (e.g., IMO 95 with over 95% isomaltose, panose, and isomaltotriose) exhibits lower viscosity and enhanced sweetness compared to lower purity syrups. [] This makes it more desirable for specific applications, such as those requiring high sweetness intensity or low viscosity.
Q9: What factors can affect the stability of isomaltose and IMO syrups?
A: Factors influencing isomaltose and IMO stability include temperature, pH, and the presence of other food components. Generally, these syrups are relatively stable under normal food processing and storage conditions. []
Q10: How is isomaltose metabolized in the human body?
A: Unlike some other disaccharides, isomaltose is not hydrolyzed by human digestive enzymes. [] Instead, it passes through the small intestine undigested and reaches the colon, where it is fermented by gut bacteria.
Q11: Does isomaltose affect blood sugar levels?
A: Isomaltose has a lower glycemic index (GI) compared to sugars like glucose, maltose, and sucrose. [, ] This means it causes a slower and smaller rise in blood glucose levels, making it a potentially favorable sweetener for individuals with diabetes.
Q12: What are the potential prebiotic effects of isomaltose?
A: As a prebiotic, isomaltose can selectively stimulate the growth and activity of beneficial bacteria in the colon, particularly Bifidobacterium and Lactobacillus species. [, , ] This contributes to a healthier gut microbiome, which can positively impact overall health.
Q13: What analytical methods are used to quantify isomaltose in various matrices?
A: High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a reliable method for directly quantifying maltose and isomaltose in biological samples like uremic plasma. [] In food analysis, gas-liquid chromatography (GLC) is commonly employed to determine isomaltose levels, particularly in honey. [] Additionally, high-performance liquid chromatography (HPLC) can be used for isomaltose separation and quantification in complex mixtures. []
Q14: How is the quality of isomaltose and IMO syrups controlled during production?
A: Quality control measures for isomaltose and IMO production involve monitoring various parameters, including:* Carbohydrate composition: Ensuring the desired levels of isomaltose and other oligosaccharides in the final product. []* Purity: Minimizing the presence of impurities like glucose, maltose, and other sugars. [, ]* Color and flavor: Maintaining consistent color and flavor profiles of the syrup. []* Microbial safety: Ensuring the absence of harmful microorganisms. []
- Computational studies: These are being used to understand the molecular mechanisms of isomaltose recognition and hydrolysis by enzymes. []
- Drug delivery: Researchers are exploring the potential use of isomaltose as a component in drug delivery systems. []
- Immunological research: Studies have investigated the immunochemical properties of isomaltose-containing polysaccharides. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16199.png)
![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16200.png)




